Fmoc-PyrAla

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

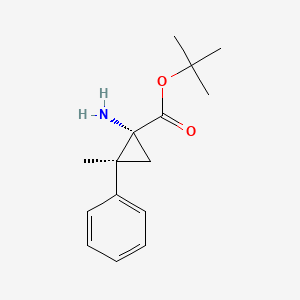

Fmoc-PyrAla is a compound that involves the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group . The Fmoc group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide . Fmoc carbamate is frequently used as a protecting group for amines .Molecular Structure Analysis

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical and Chemical Properties Analysis

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Aplicaciones Científicas De Investigación

1. Development of Bio-organic Assemblies for Iron Binding and Tumor Targeting

Researchers Hugo and Banerjee (2018) explored the use of fluorenyl-based building blocks, including Fmoc-functionalized compounds, for developing supramolecular assemblies. These assemblies demonstrated potential as iron chelators, targeting HeLa cells, inducing apoptosis, and mitigating iron overload at the cellular level. The study suggests that Fmoc-functionalized building blocks could open new avenues for studying iron chelation and mitigation of iron overload in neurodegenerative diseases, cancer, and thalassemia (Hugo & Banerjee, 2018).

2. Synthesis of Novel Photochromic Pyrans for Material and Life Sciences

Böttcher et al. (2009) synthesized photochromic pyrans, including a benzopyran-based ω-amino acid for Fmoc-based solid-phase peptide synthesis, using palladium-mediated reactions. This study highlights the utility of Fmoc-modified compounds in creating photochromic materials with potential applications in material and life sciences (Böttcher et al., 2009).

3. Fmoc-modified Amino Acids and Short Peptides for Functional Materials

Tao et al. (2016) reviewed the self-organization and applications of Fmoc-modified amino acids and short peptides. They discussed the properties and applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties. This comprehensive review underscores the significance of Fmoc-modified biomolecules in fabricating functional materials (Tao et al., 2016).

4. Hydrogelation and Antibacterial Agent Development

Debnath et al. (2010) reported on antibacterial hydrogelators based on Fmoc amino acid/peptides functionalized cationic amphiphiles. These hydrogelators displayed efficient antibacterial activity against both Gram-positive and Gram-negative bacteria, showcasing the potential of Fmoc-based compounds in developing antibacterial agents and hydrogels (Debnath et al., 2010).

Mecanismo De Acción

Target of Action

The primary target of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrrol-1-ylpropanoic acid, also known as Fmoc-PyrAla, is the formation of peptide bonds in the process of peptide synthesis . The compound plays a crucial role in the protection of the N-alpha-amino group during the chemical formation of the peptide bond .

Mode of Action

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrrol-1-ylpropanoic acid interacts with its targets by acting as a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and it can be rapidly removed by base . This allows for the efficient synthesis of peptides, including ones of significant size and complexity .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of peptides. The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The compound’s interaction with these pathways results in the rapid and highly efficient synthesis of peptides .

Result of Action

The molecular and cellular effects of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrrol-1-ylpropanoic acid’s action are seen in the successful synthesis of peptides. The compound allows for the efficient and rapid synthesis of peptides, including ones of significant size and complexity . This makes it a valuable resource for research in the post-genomic world .

Action Environment

The action, efficacy, and stability of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrrol-1-ylpropanoic acid are influenced by various environmental factors. Furthermore, the compound has been found to improve the perovskite crystallizing process, reduce impurities, increase light absorption, enhance luminescence, and prolong carrier lifetime of perovskite films when used in perovskite solar cells .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Fmoc-Ala(N-Pyrr) is potentially useful for proteomics studies and solid-phase peptide synthesis techniques . The Fmoc group in Fmoc-Ala(N-Pyrr) is base-labile, meaning it can be removed under basic conditions . This property is crucial in peptide synthesis, where the Fmoc group protects the amine group of the amino acid during the synthesis process .

Cellular Effects

It has been shown that similar Fmoc-protected amino acids can influence cell growth and function . For instance, Fmoc-phenylalanine has demonstrated antibacterial activity against Gram-positive bacteria .

Molecular Mechanism

The molecular mechanism of Fmoc-Ala(N-Pyrr) primarily involves its role as a protecting group in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and it can be removed with a solution of piperidine in N,N-dimethylformamide (DMF) .

Temporal Effects in Laboratory Settings

The temporal effects of Fmoc-Ala(N-Pyrr) in laboratory settings are largely dependent on the specific experimental conditions. It is known that the Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in DMF .

Metabolic Pathways

The metabolic pathways involving Fmoc-Ala(N-Pyrr) are primarily related to its role in peptide synthesis . The Fmoc group is introduced and removed in a controlled manner, allowing for the sequential addition of amino acids to form a peptide .

Transport and Distribution

It is known that Fmoc-protected amino acids can be transported into cells, where they can participate in various biochemical reactions .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrrol-1-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c25-21(26)20(13-24-11-5-6-12-24)23-22(27)28-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19-20H,13-14H2,(H,23,27)(H,25,26)/t20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMKLUODADXTIR-FQEVSTJZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CC=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN4C=CC=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-Methyl-piperidin-1-yl)-phenyl]-ethylamine](/img/structure/B2598314.png)

![1-Ethylsulfonyl-2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2598317.png)

![4-Chloro-2-[(2-methoxyethyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2598321.png)

![1-(4-methylphenyl)-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2598326.png)

![tert-butyl N-[2-(2-methylpropyl)-3-oxopropyl]carbamate](/img/structure/B2598328.png)

![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-5-amine](/img/structure/B2598332.png)

![2-[(2-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2598333.png)

![2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B2598335.png)